

Application of TAE Buffer in RNA Electrophoresis: A Detailed Guide

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Compound of Interest

Compound Name: TAE buffer

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Application Notes

Tris-acetate-EDTA (TAE) buffer is a widely used buffer for nucleic acid electrophoresis. While traditionally favored for DNA analysis, its application extends to RNA electrophoresis, offering a simpler, more cost-effective, and less hazardous alternative to conventional denaturing gel systems, such as those using formaldehyde and 3-(N-morpholino)propanesulfonic acid (MOPS) buffer.[1][2] This document provides detailed application notes and protocols for the use of **TAE buffer** in RNA electrophoresis.

Principle of Operation

TAE buffer consists of Tris base, a primary amine that maintains a stable pH, acetic acid, which provides the necessary ions for conductivity, and EDTA, which chelates divalent cations that can act as cofactors for nucleases, thereby protecting the RNA from degradation.[3] When used for RNA analysis, **TAE buffer** can be employed in both non-denaturing and denaturing gel electrophoresis.

For non-denaturing RNA electrophoresis, the secondary structure of RNA is largely maintained. This method is suitable for a quick assessment of RNA integrity, where the ribosomal RNA (rRNA) bands (e.g., 28S and 18S in mammals) are visualized to evaluate sample quality.[4]

For denaturing RNA electrophoresis, which is crucial for accurate size determination and downstream applications like Northern blotting, RNA secondary structures must be disrupted. While traditional methods incorporate denaturants like formaldehyde directly into the gel, an effective alternative using **TAE buffer** involves the pre-treatment of RNA samples with a denaturing agent like hot formamide before loading onto a standard agarose gel prepared with **TAE buffer**.^{[1][2]} This approach has been shown to produce results comparable to the MOPS/formaldehyde system for size determination and Northern blotting.^{[1][2]}

Advantages and Disadvantages of TAE Buffer for RNA Electrophoresis

The choice of buffer system can significantly impact the outcome of RNA electrophoresis. Below is a comparison of **TAE buffer** with other commonly used buffers.

| Feature | TAE Buffer | TBE Buffer | MOPS Buffer |
|-------------------------|--|---|--|
| Primary Application | DNA & RNA electrophoresis | High-resolution separation of small DNA/RNA fragments (<1500 bp)[5] | Denaturing RNA electrophoresis with formaldehyde[5][6] |
| Buffering Capacity | Low; can become exhausted during long runs | High; suitable for long or high-voltage runs[7][8] | Good; maintains stable pH in the presence of formaldehyde[6][9] |
| Resolution of RNA | Good for a wide range of sizes, particularly larger fragments[5][10] | Better for smaller fragments[11] | Good resolution for a wide range of RNA sizes under denaturing conditions[6] |
| Downstream Applications | Compatible with enzymatic reactions (e.g., cloning)[8][12] | Borate can inhibit some enzymes[8][11] | Generally compatible, but formaldehyde removal may be necessary |
| Cost & Preparation | Inexpensive and easy to prepare[3][13] | More expensive than TAE | More expensive than TAE and requires fresh preparation with formaldehyde[5] |
| Toxicity | Lower toxicity compared to formaldehyde-containing systems[1][3] | Boric acid has some toxicity | Formaldehyde is a known carcinogen and hazardous material[1][14] |

Experimental Protocols

Protocol 1: Non-Denaturing RNA Electrophoresis in TAE Buffer

This protocol is suitable for the rapid assessment of RNA integrity.

Materials:

- Agarose
- 50X **TAE Buffer** stock solution
- RNase-free water
- Ethidium bromide (or other RNA stain)
- 2X RNA Loading Dye
- RNA samples
- RNA ladder

Procedure:

- Prepare 1X **TAE Buffer**: Dilute the 50X TAE stock solution to a 1X working concentration with RNase-free water.[\[5\]](#)
- Prepare the Agarose Gel:
 - For a 1.0-1.2% agarose gel, dissolve the appropriate amount of agarose in 1X **TAE buffer** by heating in a microwave.[\[4\]](#)[\[15\]](#)
 - Allow the solution to cool to approximately 60°C.
 - Add ethidium bromide to a final concentration of 0.5 µg/ml and mix gently.[\[5\]](#)
 - Pour the gel into a casting tray with the appropriate comb and allow it to solidify.[\[15\]](#)
- Prepare RNA Samples:
 - Mix 1 volume of RNA sample with 1 volume of 2X RNA Loading Dye.
 - Heat the mixture at 70°C for 10 minutes, then immediately place on ice for 3 minutes to denature secondary structures.[\[5\]](#)

- Electrophoresis:
 - Place the gel in an electrophoresis tank and fill it with 1X **TAE buffer** until the gel is submerged.
 - Load the prepared RNA samples and an appropriate RNA ladder into the wells.
 - Run the gel at 5-10 V/cm.[\[4\]](#)
- Visualization:
 - Visualize the RNA bands under UV transillumination. For intact total RNA from mammalian sources, two distinct bands representing 28S and 18S rRNA should be visible, with the 28S band being approximately twice as intense as the 18S band.[\[4\]](#)

Protocol 2: Denaturing RNA Electrophoresis using TAE Buffer and Formamide

This protocol provides an alternative to formaldehyde-based denaturing gels and is suitable for accurate size determination and Northern blotting.[\[1\]](#)[\[2\]](#)

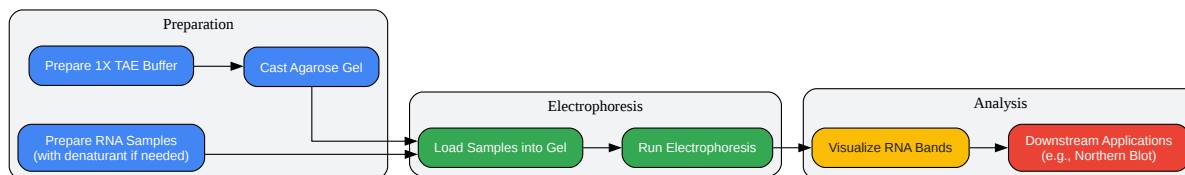
Materials:

- Agarose
- 50X **TAE Buffer** stock solution
- RNase-free water
- Ethidium bromide (or other RNA stain)
- Formamide-based RNA loading buffer
- RNA samples
- RNA ladder

Procedure:

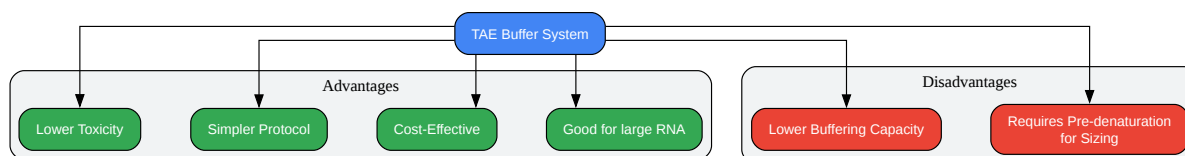
- Prepare 1X **TAE Buffer** and Agarose Gel: Follow steps 1 and 2 from Protocol 1 to prepare a 1.2% agarose gel in 1X **TAE buffer**.
- Prepare Denatured RNA Samples:
 - For each sample, mix the RNA with a formamide-based loading buffer. The final concentration of formamide should be at least 50%.[\[2\]](#)
 - Heat the samples at 65-70°C for 5-10 minutes to denature the RNA.[\[5\]](#)[\[16\]](#)
 - Immediately chill the samples on ice to prevent re-annealing.
- Electrophoresis:
 - Place the gel in an electrophoresis tank with 1X **TAE buffer**.
 - Load the denatured RNA samples and a denatured RNA ladder.
 - Run the gel at a low voltage (e.g., 5 V/cm) to prevent overheating.
- Visualization and Downstream Applications:
 - Visualize the RNA bands under UV light.
 - The gel can be used for Northern blotting following standard protocols. This method has been shown to be compatible with capillary transfer to a membrane.[\[1\]](#)[\[2\]](#)

Visualizations



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Caption: Experimental workflow for RNA electrophoresis using **TAE buffer**.



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Caption: Advantages and disadvantages of using **TAE buffer** for RNA electrophoresis.

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